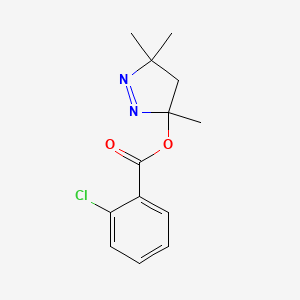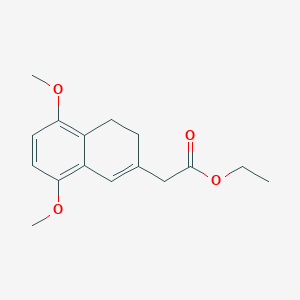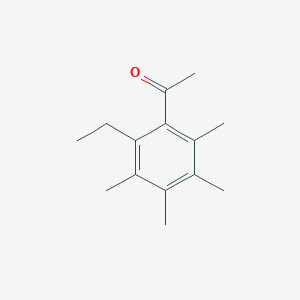![molecular formula C8H7ClN2O2S B14007774 (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate CAS No. 76919-45-4](/img/structure/B14007774.png)
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is a heterocyclic compound that features both imidazole and thiazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The thiazole ring can be synthesized using hydrazonoyl halides as precursors . The final step involves the acetylation of the fused heterocyclic compound to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the heterocyclic rings.
Aplicaciones Científicas De Investigación
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials, including dyes and catalysts.
Mecanismo De Acción
The mechanism of action of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like benzimidazole and 2-methylimidazole share structural similarities and are used in similar applications.
Thiazole Derivatives: Compounds such as thiazole and 2-aminothiazole are also structurally related and exhibit comparable biological activities.
Uniqueness
What sets (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate apart is its unique combination of imidazole and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
76919-45-4 |
|---|---|
Fórmula molecular |
C8H7ClN2O2S |
Peso molecular |
230.67 g/mol |
Nombre IUPAC |
(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5(12)13-4-6-7(9)10-8-11(6)2-3-14-8/h2-3H,4H2,1H3 |
Clave InChI |
QCTBEEWTVLGBKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(N=C2N1C=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)

![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)

![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)


![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)
